molecular formula C24H18F2N4OS B492729 1-[1-(2,5-Difluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone CAS No. 671200-74-1

1-[1-(2,5-Difluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone

Cat. No.: B492729
CAS No.: 671200-74-1
M. Wt: 448.5g/mol
InChI Key: FYOFFRVREINDJZ-UHFFFAOYSA-N
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Description

The compound 1-[1-(2,5-Difluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone is a heterocyclic molecule featuring a pyrrole core substituted with a 2,5-difluorophenyl group and a triazoloquinoline sulfanyl moiety. Key features include:

  • Pyrrole ring: 2,5-Dimethyl substitution and a 2,5-difluorophenyl group at position 1.
  • Ethanone bridge: Linked to a sulfur atom at position 2.
  • Triazoloquinoline system: A fused [1,2,4]triazolo[4,3-a]quinoline group attached via the sulfanyl moiety.

Properties

IUPAC Name

1-[1-(2,5-difluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F2N4OS/c1-14-11-18(15(2)29(14)21-12-17(25)8-9-19(21)26)22(31)13-32-24-28-27-23-10-7-16-5-3-4-6-20(16)30(23)24/h3-12H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOFFRVREINDJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=C(C=CC(=C2)F)F)C)C(=O)CSC3=NN=C4N3C5=CC=CC=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[1-(2,5-Difluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound based on available research findings, including its mechanism of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of the compound is C30H25F2N3O2S2C_{30}H_{25}F_2N_3O_2S_2, featuring multiple functional groups that contribute to its biological activity. The structure includes:

  • A pyrrole ring which is known for its role in various biological processes.
  • A triazole moiety , which is often associated with antifungal and antibacterial properties.
  • A sulfanyl group , which may enhance interaction with biological targets.

The biological activity of this compound likely involves interactions with specific molecular targets such as enzymes or receptors. The presence of the triazole and pyrrole rings suggests potential inhibition of key metabolic pathways. For instance:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in cancer cell proliferation or infectious disease pathways.
  • Receptor Modulation: It could act as an agonist or antagonist at specific receptors related to neurotransmission or immune response.

Antitumor Activity

Research has indicated that derivatives of compounds containing similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, a study evaluated 36 disubstituted derivatives for their antitumor activity against a panel of 60 human cancer cell lines by the National Cancer Institute (NCI) . While specific data on this compound's cytotoxicity is limited, its structural similarity to these derivatives suggests potential efficacy.

CompoundCell Line TestedIC50 Value (µM)
Compound AA549 (Lung)10
Compound BMCF7 (Breast)15
Target CompoundTBDTBD

Antimicrobial Activity

Compounds with triazole rings are often evaluated for antimicrobial properties. Although specific studies on this compound's antimicrobial effects are not yet available, triazoles have been shown to exhibit broad-spectrum activity against fungi and bacteria.

Case Studies

  • Synthesis and Evaluation : A study synthesized similar pyrrole-triazole compounds and evaluated their biological activities. The results indicated promising antitumor properties linked to structural features that may also apply to our target compound .
  • Comparative Analysis : Similar compounds lacking certain functional groups were tested for their biological activity. The unique combination of difluorophenyl and pyrrole structures in our target compound may enhance its activity compared to simpler analogs.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Fluorophenyl Derivatives
  • 1-[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(pyrrolidin-1-yl)ethanone (): Differs in the fluorine position (4-fluorophenyl vs. 2,5-difluorophenyl) and the absence of a triazoloquinoline group. Acts as a USP14 inhibitor (IC₅₀ = 4.6 µM), highlighting the importance of fluorophenyl substitution in enzyme binding .
  • 1-[1-(3-Chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-([1,2,4]triazolo[3,4-b]benzothiazol-3-ylsulfanyl)ethanone (): Combines chloro and fluoro substituents on the phenyl ring and replaces quinoline with benzothiazole. Molecular weight (470.97 g/mol) and lipophilicity increase due to chlorine and benzothiazole .
Impact of Fluorine Substitution
  • 2,5-Difluorophenyl (target compound): Enhances metabolic stability and electron-withdrawing effects compared to mono-fluorinated analogs.
  • 4-Fluorophenyl (): Simplifies synthesis but may reduce target affinity due to fewer halogen interactions .

Heterocyclic System Modifications

Compound Name Heterocyclic Group Molecular Weight (g/mol) Key Properties Reference
Target Compound [1,2,4]Triazolo[4,3-a]quinoline ~450 (estimated) Bulky aromatic system; potential π-π interactions
Triazolopyridine Analog () [1,2,4]Triazolo[4,3-a]pyridine ~400 (estimated) Smaller aromatic system; reduced steric hindrance
Benzothiazole Analog () [1,2,4]Triazolo[3,4-b]benzothiazole 470.97 Increased molecular weight; sulfur enhances solubility
Thiadiazole Analog () 1,3,4-Thiadiazole 309.4 High water solubility (43.6 µg/mL at pH 7.4)
Key Observations
  • The triazoloquinoline group in the target compound likely improves binding to hydrophobic pockets in proteins compared to smaller systems like triazolopyridine .
  • Thiadiazole-containing analogs () exhibit higher aqueous solubility, suggesting that replacing triazoloquinoline with smaller heterocycles could optimize pharmacokinetics .

Functional Group Comparisons

  • Sulfanyl vs. Pyrrolidinyl ( vs. Target Compound):
    • The sulfanyl group in the target compound enables disulfide bond formation or metal coordination, whereas pyrrolidinyl groups may enhance membrane permeability .
  • Tetrazole vs. Triazole ():
    • Tetrazole systems (e.g., 1-phenyltetrazol-5-ylsulfanyl) offer distinct hydrogen-bonding capabilities but lower metabolic stability compared to triazoles .

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